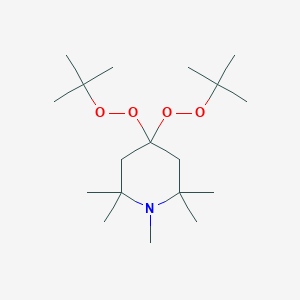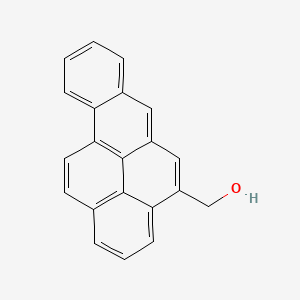![molecular formula C7H15O4PS B14426967 Diethyl [1-(methanesulfinyl)ethenyl]phosphonate CAS No. 80436-50-6](/img/structure/B14426967.png)
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methanesulfinyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate sulfinyl-containing precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction can produce various phosphonate esters.
Applications De Recherche Scientifique
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [1-(methanesulfinyl)ethenyl]phosphonate involves its interaction with molecular targets through its phosphonate and sulfinyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [1-methanesulfinyl-1-(phenylselanyl)ethyl]phosphonate
- Diethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is unique due to its specific combination of a phosphonate group with a methanesulfinyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications.
Propriétés
Numéro CAS |
80436-50-6 |
|---|---|
Formule moléculaire |
C7H15O4PS |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-methylsulfinylethene |
InChI |
InChI=1S/C7H15O4PS/c1-5-10-12(8,11-6-2)7(3)13(4)9/h3,5-6H2,1-2,4H3 |
Clé InChI |
MPOJDVFXQYUXCU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)S(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


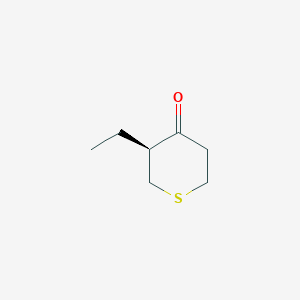
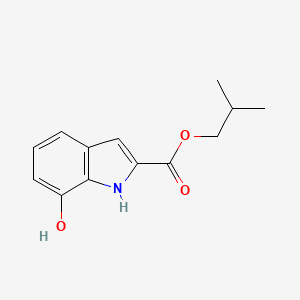

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
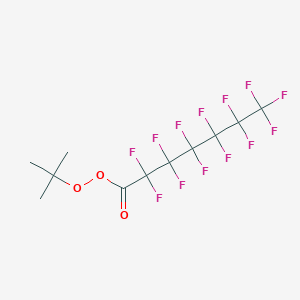
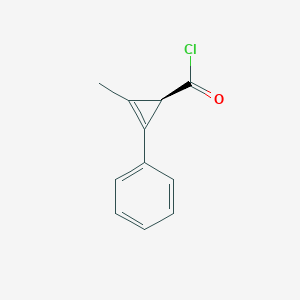
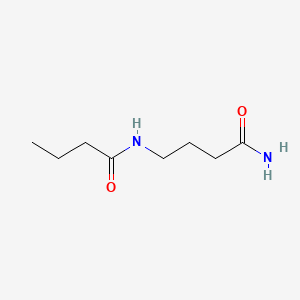
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)

